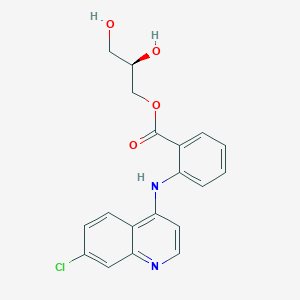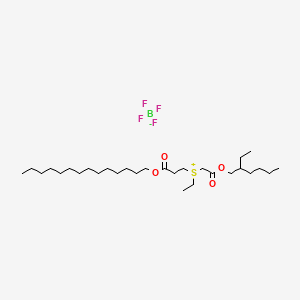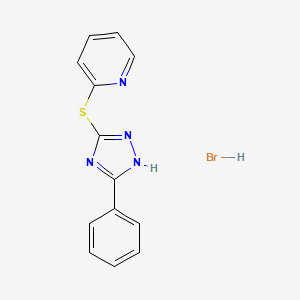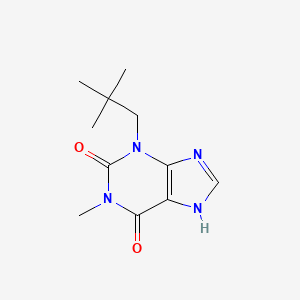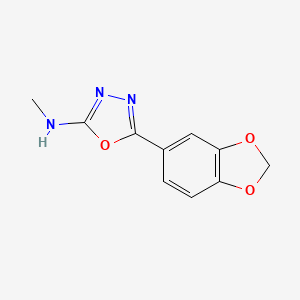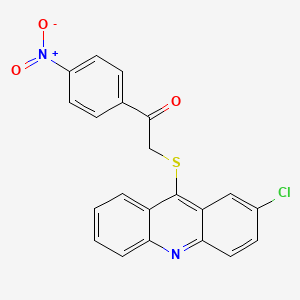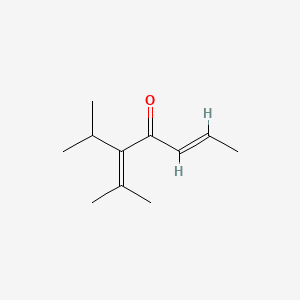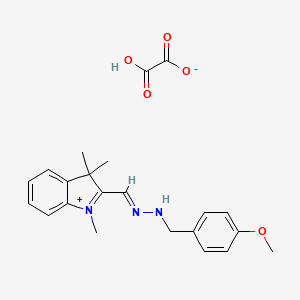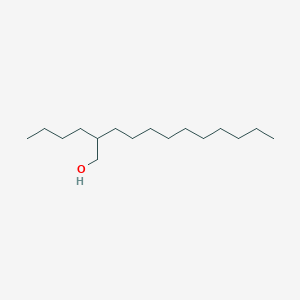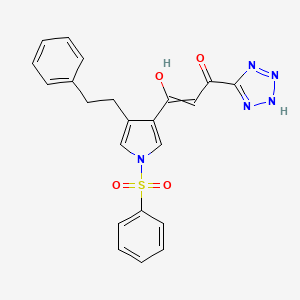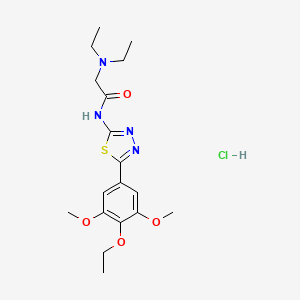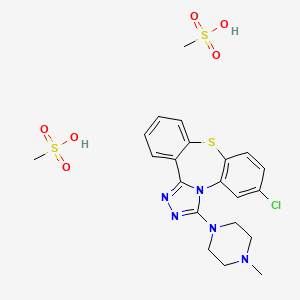
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl-acetic acid group, making it a unique molecule with diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, starting with the bromination of uracil derivatives. The brominated uracil is then subjected to a series of reactions, including hydroxylation and phosphorylation, to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The brominated pyrimidine ring can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can produce a wide range of functionalized pyrimidine derivatives .
科学的研究の応用
Chemistry
In chemistry, ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it useful in studying cellular processes and molecular interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as antiviral and anticancer agents, making it a subject of ongoing pharmaceutical research .
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
作用機序
The mechanism of action of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphoryl group can interact with proteins, modulating their activity and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure.
5-Bromouracil: A brominated pyrimidine derivative used in biochemical research.
5-Iodouracil: Another halogenated pyrimidine with applications in molecular biology.
Uniqueness
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid stands out due to its combination of a brominated pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl-acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
107811-78-9 |
|---|---|
分子式 |
C11H14BrN2O9P |
分子量 |
429.11 g/mol |
IUPAC名 |
2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(19)13-10(5)18)8-1-6(15)7(23-8)3-22-24(20,21)4-9(16)17/h2,6-8,15H,1,3-4H2,(H,16,17)(H,20,21)(H,13,18,19)/t6-,7+,8+/m0/s1 |
InChIキー |
GKOHJLFOMVUMNR-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


